BenchChemオンラインストアへようこそ!

Ibuverine

Lipophilicity Membrane permeability Drug distribution

Ibuverine (INN), systematically named isobutyl α-phenylcyclohexaneglycolate, is a synthetic small-molecule spasmolytic belonging to the α,α-disubstituted glycolic acid ester class. It was assigned an International Nonproprietary Name in 1969 and advanced to Phase 2 clinical investigation as an antispasmodic agent, though current therapeutic use information is not available.

Molecular Formula C18H26O3
Molecular Weight 290.4 g/mol
CAS No. 31221-85-9
Cat. No. B1615301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbuverine
CAS31221-85-9
Molecular FormulaC18H26O3
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
InChIInChI=1S/C18H26O3/c1-14(2)13-21-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3,5-6,9-10,14,16,20H,4,7-8,11-13H2,1-2H3
InChIKeyARZBHIWSBXERKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ibuverine (CAS 31221-85-9): Spasmolytic Agent Classification and Procurement-Relevant Physicochemical Profile


Ibuverine (INN), systematically named isobutyl α-phenylcyclohexaneglycolate, is a synthetic small-molecule spasmolytic belonging to the α,α-disubstituted glycolic acid ester class [1]. It was assigned an International Nonproprietary Name in 1969 and advanced to Phase 2 clinical investigation as an antispasmodic agent, though current therapeutic use information is not available [2][3]. The racemic compound (C₁₈H₂₆O₃, MW 290.40 g/mol) exhibits an XLogP3 of 4.7, a topological polar surface area of 46.5 Ų, and one hydrogen bond donor, placing it within Lipinski-compliant oral drug space [1].

Why In-Class Substitution of Ibuverine with Other Antispasmodic Glycolate Esters Is Not Scientifically Justified Without Quantitative Comparative Data


The α,α-disubstituted glycolate ester class includes several clinically used antispasmodics (e.g., oxybutynin, benactyzine), but critical structural determinants—namely the ester moiety identity and the presence or absence of an ionizable amine—profoundly influence lipophilicity, metabolic lability, and tissue distribution [1][2]. The patent literature explicitly distinguishes simple alkyl ester derivatives (such as ibuverine's isobutyl ester) from aminoalkyl ester derivatives (such as oxybutynin's 4-(diethylamino)-2-butynyl ester) for their divergent spasmolytic potency, anticholinergic side-effect profiles, and cardiodepressive liability [2]. Consequently, substituting ibuverine with a more polar, amine-containing analog without experimentally verified functional equivalence introduces uncontrolled variables in pharmacological models and analytical reference standards. The quantitative evidence below establishes the specific physicochemical boundaries that differentiate ibuverine from its closest structural analogs.

Quantitative Comparative Evidence for Ibuverine (31221-85-9) Versus Structurally Proximal Spasmolytic Analogs


Ibuverine Exhibits an Intermediate XLogP3 of 4.7, Distinct from Oxybutynin (4.2–4.3) and Significantly Higher Than Benactyzine (3.1)

Ibuverine demonstrates a computed XLogP3 of 4.7 [1], which is 0.4–0.5 log units higher than oxybutynin (XLogP3 4.2–4.3) [2] and approximately 1.6 log units higher than benactyzine (LogP 3.1) [3]. This places ibuverine in a higher lipophilicity bracket, predicting greater membrane permeability and higher volume of distribution relative to these amino-ester-containing comparators.

Lipophilicity Membrane permeability Drug distribution

Ibuverine Lacks an Ionizable Amine Group, Fundamentally Differing from the Cationic State of Oxybutynin and Dicyclomine at Physiological pH

Ibuverine is a neutral ester devoid of basic or acidic functional groups beyond the tertiary alcohol (experimental pKa ≈12.16, predicted) , remaining un-ionized across the full gastrointestinal pH range. In contrast, oxybutynin contains a tertiary amine with a pKa of ~8–9, existing predominantly as a cation at pH 7.4 [1], and dicyclomine possesses a tertiary amine with pKa 8.3 [2]. This binary difference in ionization state fundamentally alters solubility-pH profiles and passive diffusion gradients.

Ionization state pH-dependent solubility BBB penetration

Ibuverine Has a Lower Molecular Weight (290.4 g/mol) and Smaller Polar Surface Area (46.5 Ų) Than All Common Amino-Ester Glycolate Antispasmodics

Ibuverine possesses a molecular weight of 290.40 g/mol and a topological polar surface area (TPSA) of 46.5 Ų [1]. This is 67 g/mol lighter than oxybutynin (MW 357.5 g/mol; TPSA 49.8 Ų) [2] and 37 g/mol lighter than benactyzine (MW 327.4 g/mol; TPSA 49.8 Ų) [3]. The compound also has only 6 rotatable bonds versus 8 for both oxybutynin and benactyzine, indicating a more compact and conformationally restricted structure.

Molecular size Passive diffusion Lipinski parameters

Ibuverine Carried a Distinct Developmental Code (BS 6321) and Reached Phase 2 Before Development Discontinuation, Unlike Oxybutynin Which Achieved Full Regulatory Approval

Ibuverine was assigned the investigational code BS 6321 and progressed to Phase 2 clinical evaluation as an antispasmodic [1], as recorded in the ChEMBL database (Max Phase: Phase 2) [2]. By contrast, oxybutynin completed Phase 3 trials and received FDA approval for overactive bladder [3]. The discontinued clinical development of ibuverine means that its pharmacological profile was never fully characterized in comparative efficacy trials, and no regulatory monograph exists—making it a research-use-only probe with an incomplete but distinct pharmacological fingerprint.

Developmental history Regulatory status Reference standard availability

Procurement-Relevant Application Scenarios for Ibuverine (CAS 31221-85-9) Based on Quantitative Differential Evidence


Neutral Spasmolytic Probe for In Vitro Smooth Muscle Pharmacology Studies Requiring Absence of Cationic Charge Interference

Ibuverine's neutral ionization state at physiological pH, as established by its lack of ionizable amine groups , makes it suitable as a control compound in isolated tissue-bath experiments where the confounding effects of pH-dependent ionization on muscarinic receptor interaction must be excluded. Unlike oxybutynin or dicyclomine, ibuverine's activity is not modulated by extracellular pH, enabling cleaner interpretation of concentration-response curves in acidic or basic buffer conditions.

Lipophilic Internal Standard for Chromatographic Method Development Targeting High LogP Antispasmodic Analytes

With an XLogP3 of 4.7 , ibuverine occupies a lipophilicity window above oxybutynin (4.2) but below dicyclomine (5.4) [1], making it an orthogonal internal standard for reversed-phase HPLC and LC-MS/MS methods that resolve antispasmodic agents by hydrophobicity. Its distinct retention time and neutral mass spectrum reduce co-elution and ion suppression risks in multi-analyte panels.

Historical Reference Compound for Glycolate Ester Structure-Activity Relationship (SAR) Libraries

As one of the earliest defined isobutyl esters in the cyclohexylphenylglycolate series, ibuverine serves as a baseline reference in SAR studies exploring the impact of ester moiety variation on spasmolytic potency and anticholinergic selectivity . Its Phase 2 developmental status and discontinued clinical trajectory provide a documented pharmacological benchmark against which novel amino-ester or amide derivatives can be calibrated in in vitro functional assays.

Custom Synthesis Sourcing for Academic Preclinical Pharmacology with Defined Purity Specifications

Given its absence from commercial pharmaceutical formularies, ibuverine procurement requires custom synthesis from specialized chemical suppliers, typically at >98% purity (solid powder) . This route is appropriate for academic laboratories conducting exploratory spasmolytic mechanism studies that require a chemically defined, single-entity glycolate ester not confounded by the polypharmacology of approved amino-ester drugs like oxybutynin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ibuverine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.